2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

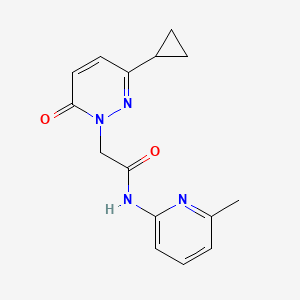

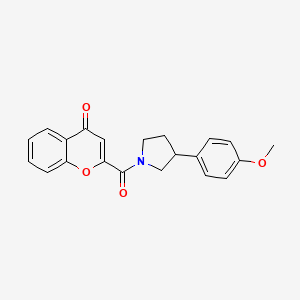

The compound “2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide” is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a phenyl group (a six-membered carbon ring), and amide groups (consisting of a carbonyl group (C=O) and a nitrogen atom) .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes such as coupling reactions, where two organic molecules are joined together, often with the aid of a catalyst .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which are common methods for analyzing the structure of organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the nature of its functional groups. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications

1. Synthesis of Functionalized Isoindolinone and Isobenzofuranimine Derivatives

- Research by Mancuso et al. (2014) explored the use of 2-Alkynylbenzamides in different reaction pathways under PdI2-catalyzed oxidative carbonylation conditions. This method led to the formation of isoindolinones and isobenzofuranimines, with potential applications in medicinal chemistry and organic synthesis (Mancuso et al., 2014).

2. Isotopically Efficient Syntheses of Labelled Compounds

- Shinkwin and Threadgill (1996) demonstrated a method for creating isotopically labeled nitrothiophenecarboxamides, which are of interest as antitumor agents. This process has significance in the development of targeted cancer therapies (Shinkwin & Threadgill, 1996).

3. Photocatalytic Degradation of Environmental Contaminants

- Torimoto et al. (1996) studied the photocatalytic degradation of propyzamide, an environmental contaminant, using TiO2 and adsorbent supports. This research has implications for environmental cleanup and pollution control (Torimoto et al., 1996).

4. Development of Antiulcer Medications

- Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulceration. This has potential applications in the treatment of gastrointestinal diseases (Hosokami et al., 1992).

5. Antiproliferative and Antitumor Activities

- Youssef et al. (2020) focused on the synthesis of benzamides and their antiproliferative activity, highlighting the potential for new cancer therapies (Youssef et al., 2020).

6. Antibacterial and Antimicrobial Properties

- Limban et al. (2011) synthesized acylthioureas and tested their interaction with bacterial cells, demonstrating significant antibacterial and antimicrobial activities (Limban et al., 2011).

7. Inhibitors of Complex II Activity in Mitochondria

- White (1989) synthesized analogs of 2-methylbenzanilide to test for inhibitory effects on Complex II activity in mitochondria, a key area of research in cellular metabolism and potential drug targets (White, 1989).

properties

IUPAC Name |

2-[(2-methylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-12-7-5-6-10-14(12)18(23)21-19-15(17(20)22)11-16(24-19)13-8-3-2-4-9-13/h2-11H,1H3,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQAZFLMXRSYNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate](/img/structure/B2756478.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2756486.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2756489.png)

![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2756490.png)

![2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide](/img/structure/B2756499.png)